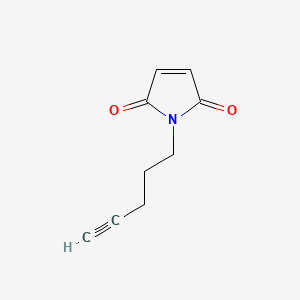

1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrole derivatives can undergo a variety of reactions. For instance, 9-(Pent-4-yn-1-yl)anthracene-type compounds can undergo intramolecular Diels-Alder (IMDA) reactions .Applications De Recherche Scientifique

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles (DPPs), related to 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, are extensively utilized dyes in applications ranging from high-quality pigments to field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been the subject of significant research, revealing their potential for future applications in real-world technologies due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield (Grzybowski & Gryko, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a fundamental structure in medicinal chemistry, is widely used to develop compounds for treating human diseases. Its saturated scaffold offers efficient pharmacophore space exploration, contributing to the molecule's stereochemistry and increasing three-dimensional coverage. Pyrrolidine-based compounds, including derivatives like pyrrolidine-2,5-diones, have shown selectivity towards various biological targets, underscoring the pyrrolidine ring's significance in drug design and development (Li Petri et al., 2021).

Conjugated Polymers and Electronic Devices

The structural analogues of DPP, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), have shown potential in electronic device applications. Polymers containing high-performance electron-deficient pigments like isoDPP demonstrate distinct optical, electrochemical, and device performance, indicating that they could surpass DPP-based polymers in electronic device applications. This research area focuses on the synthesis and properties of these polymers, aiming to design high-performance electronic devices (Deng et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione are viruses, specifically coronaviruses . The compound is designed to target viruses through non-specific electrostatic interactions, providing extracellular viral targeting ability .

Mode of Action

The compound interacts with its viral targets by generating radical species that disintegrate the viral structure proteins . This interaction diminishes the infectivity of the viruses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of radical species . These radicals cause structural damage to the proteins of the virus, thereby disrupting its function . The downstream effects of this disruption include a decrease in viral infectivity .

Pharmacokinetics

The compound exhibits antiviral activity down to micromolar concentrations , suggesting that it has sufficient bioavailability to exert its antiviral effects.

Result of Action

The result of the compound’s action is a decrease in the infectivity of the targeted viruses . By generating radical species that disintegrate the viral structure proteins, the compound effectively diminishes the ability of the viruses to infect host cells .

Propriétés

IUPAC Name |

1-pent-4-ynylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h1,5-6H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPVKZBWXHAPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

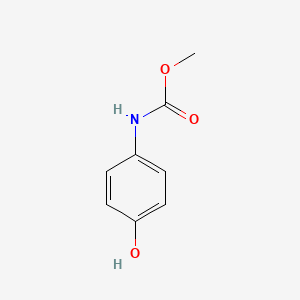

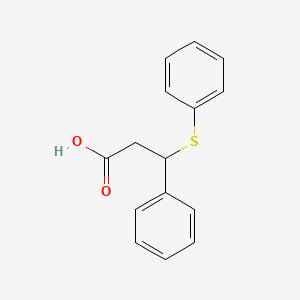

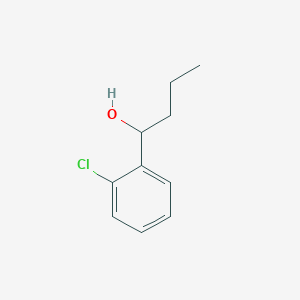

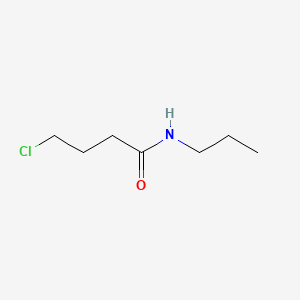

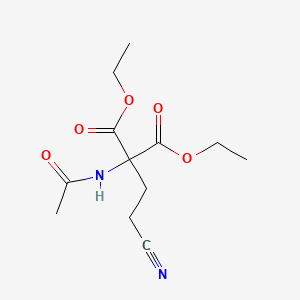

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)